molecular formula C10H11N5 B13951185 Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- CAS No. 52606-04-9

Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)-

Cat. No.: B13951185
CAS No.: 52606-04-9
M. Wt: 201.23 g/mol
InChI Key: FMBYANWCIULBGK-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with 3-pyridylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the amino groups.

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: Another dihydrofolate reductase inhibitor with a similar structure but different substituents.

    Pyrimethamine: Used as an antimalarial drug, also inhibits dihydrofolate reductase.

    Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase but has a different core structure.

Uniqueness

Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is unique due to its specific substitution pattern, which provides distinct biological activities and potential for selective inhibition of dihydrofolate reductase. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

52606-04-9

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

5-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)4-7-2-1-3-13-5-7/h1-3,5-6H,4H2,(H4,11,12,14,15)

InChI Key

FMBYANWCIULBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

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